methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate
Description
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carboxylate is a benzothiazine derivative characterized by a 1,1-dioxo (sulfone) group, a trifluoromethylphenyl substituent at position 4, and a methyl carboxylate ester at position 2. The benzothiazine core is a sulfur- and nitrogen-containing heterocycle, with the 1,1-dioxo group enhancing its polarity and electronic stability. Structural elucidation of such compounds often relies on X-ray crystallography (using tools like SHELX ) and spectroscopic methods (IR, NMR, MS) .
Properties
IUPAC Name |
methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-25-16(22)15-10-21(12-6-4-5-11(9-12)17(18,19)20)13-7-2-3-8-14(13)26(15,23)24/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKEHDFLGJQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzothiazine core using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzothiazine derivatives.
Scientific Research Applications
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzothiazine core is crucial for binding to these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzothiazine scaffold distinguishes the target compound from other heterocycles, such as 1,2,4-triazoles (e.g., compounds [7–9] in ) and imidazoles (e.g., compounds [4a–4u] in ). Key differences include:
Substituent Effects
The 3-(trifluoromethyl)phenyl group in the target compound contrasts with substituents in related molecules:
Spectroscopic Profiles
IR and NMR data highlight functional group differences:
Biological Activity
Methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate, a compound characterized by its unique trifluoromethyl group and benzothiazine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H15F3O4S
- CAS Number: 2197056-70-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound can modulate enzyme activities and receptor interactions, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings: A study demonstrated that related benzothiazine derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Case Study: In vitro assays revealed that benzothiazine derivatives could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Enzyme Inhibition
This compound has shown promise in inhibiting specific enzymes:
- Mechanism: The compound may inhibit enzymes involved in cancer proliferation and metastasis by binding to active sites or allosteric sites .
Data Table: Biological Activities Summary
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key enzymes linked to cancer |
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Thiazine Ring: A cyclization reaction involving sulfur-containing reagents.
- Introduction of Trifluoromethyl Group: Achieved through nucleophilic substitution reactions.
- Carboxylation: Utilizing carbon dioxide under high-pressure conditions.
Q & A
Q. What is the recommended synthetic route for methyl 1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carboxylate?
The compound is synthesized via a two-step approach: (1) sulfonylation of substituted anthranilic acids or methyl anthranilates with methyl chlorosulfonyl acetate, followed by (2) cyclization under basic conditions (e.g., sodium methoxide in anhydrous methanol). Introducing the 3-(trifluoromethyl)phenyl substituent at the anthranilic acid stage ensures regioselectivity and avoids post-cyclization modification challenges due to competing reaction centers in the benzothiazine core .
Q. How should researchers characterize the purity and structure of this compound?
Key methods include:
- X-ray crystallography : To confirm molecular geometry and substituent positioning (e.g., analogous structures in used single-crystal X-ray diffraction) .
- HPLC-MS : For purity assessment, with reference standards (e.g., EP impurity guidelines in ) to detect byproducts .
- NMR spectroscopy : and NMR to verify the trifluoromethyl group and aromatic substitution patterns .
Q. What precautions are necessary for handling this compound in the lab?
While specific safety data for this compound are unavailable, structurally related benzothiazines require:
- Use of PPE (gloves, goggles) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of fine powders.
- Storage in anhydrous conditions to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during substitution reactions on the benzothiazine core?
Post-synthesis modifications (e.g., halogenation, nitration) often yield mixed isomers due to competing reactivity at the 4-position (aryl group) and 3-position (carboxylate). To mitigate this:
- Prioritize pre-cyclization substitution (e.g., modify anthranilic acid precursors before benzothiazine formation).
- Use computational modeling (DFT) to predict electronic effects of the trifluoromethyl group on reaction pathways .
Q. What experimental design optimizes yield in large-scale synthesis?
Critical factors include:
- Solvent selection : Anhydrous methanol prevents transesterification during cyclization .
- Temperature control : Maintain 40–50°C during sulfonylation to avoid side reactions (analogous to procedures in ) .
- Catalyst screening : Explore phase-transfer catalysts to enhance sulfonylation efficiency.
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
The electron-withdrawing trifluoromethyl group:
- Reduces electron density at the 4-position, directing electrophilic attacks to the 3-position.
- Enhances metabolic stability in biological studies, as seen in similar fluorinated benzothiazines .
- Quantify effects via Hammett constants () or spectroscopic shifts in NMR .
Q. What strategies address instability in aqueous or acidic conditions?
- Formulation : Use lyophilization for storage if the compound is hydrolytically labile.
- Derivatization : Replace the methyl ester with tert-butyl esters (e.g., as in ’s impurity standards) to enhance stability .
Data Analysis and Contradictions
Q. How to interpret conflicting spectral data for derivatives of this compound?
Contradictions often arise from:
- Rotamers or tautomers : Use variable-temperature NMR to identify dynamic processes.
- Crystallographic vs. solution-state structures : Compare X-ray data () with NOESY NMR to resolve discrepancies .
Q. Why do some synthetic batches show unexpected byproducts?
Common causes include:
- Incomplete sulfonylation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Transesterification : Trace moisture in methanol can hydrolyze the ester; use molecular sieves .
Methodological Recommendations
Q. What analytical techniques validate synthetic intermediates?
- IR spectroscopy : Confirm sulfonamide formation (SO₂ stretches at 1150–1300 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas for intermediates and final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
